molecular formula C18H17ClN2O5 B2735718 N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-(2-CHLOROPHENYL)ETHANEDIAMIDE CAS No. 1421484-70-9

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-(2-CHLOROPHENYL)ETHANEDIAMIDE

Cat. No.: B2735718
CAS No.: 1421484-70-9
M. Wt: 376.79
InChI Key: CVAGAPXVNZTFNL-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-YL)-3-Hydroxypropyl]-N'-(2-Chlorophenyl)Ethanediamide is a structurally complex molecule featuring a 1,3-benzodioxole moiety linked via a 3-hydroxypropyl chain to an ethanediamide group, which is further substituted with a 2-chlorophenyl ring.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c19-12-3-1-2-4-13(12)21-18(24)17(23)20-8-7-14(22)11-5-6-15-16(9-11)26-10-25-15/h1-6,9,14,22H,7-8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAGAPXVNZTFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-(2-CHLOROPHENYL)ETHANEDIAMIDE typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting 3,4-methylenedioxyphenol with appropriate reagents under controlled conditions.

    Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a suitable propylating agent.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and 2-chloroaniline to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-(2-CHLOROPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-(2-CHLOROPHENYL)ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-N'-(2-CHLOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid side chains. The oxalamide linkage can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide

  • Key Features : This compound shares the 1,3-benzodioxole and 2-chlorophenyl groups but differs in the linker (propylidene with an imidazole substituent) and the hydrazinecarboxamide functional group.
  • Structural Confirmation : Single-crystal X-ray analysis confirmed the (E)-configuration of the imine group, highlighting the importance of stereochemistry in such systems .

N-(2-Chlorobenzylidene)-1-(2-Chlorophenyl)methanamine

  • Key Features : Contains a 2-chlorophenyl group but lacks the benzodioxole moiety. The Schiff base structure (imine linkage) contrasts with the ethanediamide in the target compound.
  • Synthesis : Formed via condensation of 2-chlorobenzylamine, yielding a rigid planar structure .
  • Comparison : The absence of benzodioxole and hydroxypropyl groups likely reduces metabolic stability and hydrogen-bonding capacity .

Analogues with Varied Linkers and Functional Groups

Sulfamoyl Phenyl Derivatives (Compounds 5a–5d, )

These compounds feature a sulfamoylphenyl core with alkyl chains of increasing length (butyramide to heptanamide).

  • Key Features :
    • 5a : Butyramide chain (C4); m.p. 180–182°C; [α]D = +4.5°
    • 5d : Heptanamide chain (C7); m.p. 143–144°C; [α]D = +4.7°
  • Trends : Longer alkyl chains reduce melting points and increase lipophilicity.
  • Comparison : The target compound’s ethanediamide group and hydroxypropyl linker may enhance solubility relative to these sulfamoyl derivatives .

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide

  • Key Features : Incorporates a pyrazole-carbohydrazide scaffold with a benzodioxole group.
  • Synthesis : Utilizes aroyl chloride and triethylamine, analogous to amidation strategies in .
  • Comparison : The tert-butyl substituent and pyrazole ring introduce steric bulk, which could hinder binding compared to the target compound’s hydroxypropyl-ethanediamide system .

Table 1. Structural and Functional Comparisons

Compound Name Key Functional Groups Melting Point (°C) Optical Rotation ([α]D) Reference
N-[3-(2H-1,3-Benzodioxol-5-YL)-3-Hydroxypropyl]-N'-(2-Chlorophenyl)Ethanediamide Benzodioxole, hydroxypropyl, ethanediamide N/A N/A N/A
(2E)-Hydrazinecarboxamide () Benzodioxole, imidazole, hydrazinecarboxamide N/A N/A
Compound 5a () Sulfamoylphenyl, butyramide 180–182 +4.5°
Compound 5d () Sulfamoylphenyl, heptanamide 143–144 +4.7°
N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine () Imine, dichlorophenyl N/A N/A

Key Observations

Structural Flexibility vs. Activity : The hydroxypropyl-ethanediamide linker in the target compound may offer a balance between rigidity (for target binding) and flexibility (for solubility), unlike the rigid imine in or the bulky pyrazole in .

Its electron-withdrawing nature may enhance stability .

Synthetic Challenges : Amidation and purification strategies (e.g., column chromatography in ) are critical for obtaining high-priority analogs, though yields vary (45–51% in ) .

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2-chlorophenyl)ethanediamide, a compound featuring a benzodioxole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a benzodioxole ring and an ethanediamide backbone. The molecular formula is C20H27ClN2O4C_{20}H_{27}ClN_{2}O_{4} with a molecular weight of approximately 394.89 g/mol. The presence of the benzodioxole unit is significant as it is known to enhance biological activity through various mechanisms.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound demonstrates significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
  • Antioxidant Properties : Its ability to scavenge free radicals has been noted, which may contribute to its protective effects against oxidative stress in cells.
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis, particularly through the modulation of NF-kB and MAPK pathways.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and inflammation markers in tissues subjected to inflammatory stimuli. The results indicated a reduction in leukocyte infiltration and pro-inflammatory cytokine levels.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays involving various cancer cell lines showed that the compound induced apoptosis through caspase activation. The IC50 values ranged from 10 µM to 25 µM across different cell lines, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectReference
Anti-inflammatoryCOX/LOX inhibitionReduced edema
AntioxidantFree radical scavengingDecreased oxidative stress
CytotoxicityApoptosis inductionCell death in cancer lines

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